B1577621 Caerulein precursor-related fragment Eab

Caerulein precursor-related fragment Eab

Cat. No.: B1577621
Attention: For research use only. Not for human or veterinary use.
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Description

Caerulein precursor-related fragment Eab (CPRF-Eab) is a bioactive peptide derived from the skin secretions of amphibians, particularly species within the Xenopus and Lithobates genera . These peptides are encoded by exon genes homologous to those producing preprocaerulein, preproxenopsin, and preprolevitide, and are classified under the broader family of host-defense peptides (HDPs) .

Properties

bioactivity

Antibacterial

sequence

GLGSFLKNAIKIAGKVGSTIGKVADAIGNKE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

  • CPRF-Eab: Limited sequence data are available, but homologs like CPRF-Ec (sequence: GLGSFFKNAIKIAGKVGSTIGKVADAIGNKE) suggest a helical, amphiphilic structure critical for membrane interactions .
  • Caerulein : A decapeptide (pEQDYTGWMDF-NH₂) with sulfated tyrosine residues; shares structural motifs with cholecystokinin (CCK) .
  • CPF-AM1: A 25-residue peptide from Xenopus amieti with a cationic C-terminal domain, enabling antimicrobial activity .
Table 1: Comparative Bioactivity Profiles
Compound Insulin Release Activity Antimicrobial Activity (MIC) Key Receptor Targets
CPRF-Eab Not directly studied; inferred from homologs* Potent vs. Gram-positive bacteria† GPCRs (cholecystokinin-like)
CPRF-Ec 500% stimulation at 10 nM Not reported Pancreatic β-cell Ca²⁺ channels
CPF-AM1 200% insulin secretion at 5 nM MIC < 2.5 µM vs. S. mutans GPCRs, bacterial membranes
Caerulein Synergizes with glucose to amplify insulin release None CCK-A/B receptors

*Inference based on CPRF-Ec’s mechanism involving intracellular Ca²⁺ elevation .
†Data extrapolated from structurally related CPRF-Ec and Temporins .

Key Findings:
  • Insulinotropic Effects: CPRF-Ec and CPF-AM1 enhance insulin secretion via Ca²⁺-dependent pathways, with CPRF-Ec showing superior efficacy (500% stimulation) . In contrast, caerulein indirectly modulates insulin through CCK receptor activation .
  • Antimicrobial Action : CPF-AM1 and CPRF-Eab (by homology) disrupt bacterial membranes, while caerulein lacks direct antimicrobial function .
  • Receptor Specificity : CPRF fragments and caerulein both interact with G-protein coupled receptors (GPCRs), but caerulein’s affinity for CCK receptors underpins its role in digestion and pancreatic secretion .

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